8-geranyloxypsoralen

Descripción general

Descripción

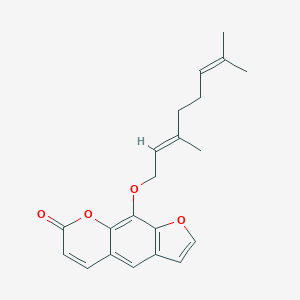

8-Geranyloxypsoralen es un compuesto furanocumarínico prenilado, aislado principalmente de la toronja. Es conocido por sus potentes efectos inhibitorios sobre el citocromo P450 3A4 (CYP3A4) y la β-secretasa 1 (BACE1). La fórmula molecular de this compound es C21H22O4, y tiene un peso molecular de 338.40 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 8-Geranyloxypsoralen generalmente involucra la prenilación de psoralen. Este proceso se puede lograr a través de diversas reacciones químicas, incluyendo el uso de bromuro de geranilo en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) bajo condiciones de reflujo .

Métodos de Producción Industrial: La producción industrial de this compound puede implicar la extracción del compuesto de fuentes naturales como la toronja, seguida de procesos de purificación. La extracción a menudo se realiza utilizando solventes orgánicos, y el compuesto se purifica luego a través de técnicas como la cromatografía en columna .

Análisis De Reacciones Químicas

Tipos de Reacciones: 8-Geranyloxypsoralen experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir diversos grupos alquilo o arilo .

Aplicaciones Científicas De Investigación

8-Geranyloxypsoralen tiene diversas aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como una sonda para estudiar la inhibición enzimática, particularmente CYP3A4 y BACE1.

Biología: El compuesto se emplea en estudios relacionados con la señalización celular y las vías metabólicas.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer y las infecciones virales debido a sus efectos inhibitorios sobre enzimas específicas.

Industria: this compound se utiliza en el desarrollo de productos farmacéuticos y como patrón de referencia en química analítica

Mecanismo De Acción

El mecanismo de acción de 8-Geranyloxypsoralen involucra su unión a los sitios activos de enzimas como CYP3A4 y BACE1. Al inhibir estas enzimas, el compuesto interfiere con sus funciones metabólicas normales. Esta inhibición puede conducir a una reducción en el metabolismo de ciertos medicamentos y una disminución en la producción de péptidos beta-amiloide, que están implicados en la enfermedad de Alzheimer .

Compuestos Similares:

- Xanthotoxol geranyl ether

- 8-Geranopsoralen

- 8-Geranoxypsoralen

Comparación: this compound es único debido a sus efectos inhibitorios específicos sobre CYP3A4 y BACE1, que no son tan pronunciados en compuestos similares. Su estructura prenilada también contribuye a sus actividades biológicas distintivas y mayor potencia en comparación con otras furanocumarinas .

Comparación Con Compuestos Similares

- Xanthotoxol geranyl ether

- 8-Geranopsoralen

- 8-Geranoxypsoralen

Comparison: 8-Geranyloxypsoralen is unique due to its specific inhibitory effects on CYP3A4 and BACE1, which are not as pronounced in similar compounds. Its prenylated structure also contributes to its distinct biological activities and higher potency compared to other furanocoumarins .

Actividad Biológica

8-Geranyloxypsoralen (8-GOP) is a naturally occurring furanocoumarin that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including its effects on cytochrome P450 enzymes, antiseizure properties, and potential anticancer mechanisms.

Chemical Structure and Properties

This compound is characterized by its furanocoumarin structure, which features a geranyloxy group at the 8-position of the psoralen ring. The molecular formula is , with a molecular weight of approximately 324.39 g/mol. Its structural complexity contributes to its varied biological effects.

Inhibition of Cytochrome P450 Enzymes

One of the primary biological activities of 8-GOP is its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4. Research indicates that 8-GOP is a more potent inhibitor than other furanocoumarins such as bergamottin:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.78 - 3.93 |

| Bergamottin | Higher than 8-GOP |

In vitro studies using human liver microsomes have demonstrated that 8-GOP inhibits CYP3A4 activity in a dose-dependent manner, suggesting significant implications for drug metabolism and potential interactions with various pharmaceuticals .

Antiseizure Activity

Recent studies have explored the antiseizure potential of various coumarin derivatives, including 8-GOP. In a larval zebrafish model, several coumarins were tested for their ability to mitigate seizure-like behavior induced by pentylenetetrazole (PTZ). Notably:

- 7 out of 18 coumarins tested showed significant antiseizure activity.

- The effectiveness varied based on concentration, with higher concentrations generally yielding better results.

The structural modifications at the C8 position were found to be crucial for enhancing antiseizure effects, indicating that compounds like 8-GOP could be valuable in developing new antiepileptic drugs .

Anticancer Mechanisms

Research has also indicated that 8-GOP exhibits anticancer properties through various mechanisms:

- Induction of Apoptosis : Studies suggest that 8-GOP can induce apoptosis in cancer cells via mitochondrial pathways.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

- Inhibition of Tumor Growth : Animal models have shown that treatment with 8-GOP leads to reduced tumor size and improved survival rates.

These findings highlight the potential of 8-GOP as a therapeutic agent in oncology .

Safety Profile and Toxicity

While exploring the therapeutic potentials, it is essential to consider the safety profile of 8-GOP. General toxicity assessments indicate that natural coumarins can exhibit hepatotoxic effects at high doses. For instance:

- The acute oral LD50 for coumarin derivatives ranges from 196–780 mg/kg in mice, with signs of liver toxicity observed at higher concentrations.

- Chronic exposure studies have shown varying degrees of hepatotoxicity depending on the specific coumarin structure.

For 8-GOP specifically, further studies are needed to establish its safety margins and long-term effects .

Propiedades

IUPAC Name |

9-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVNCTNQAWWYAQ-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315117 | |

| Record name | 8-Geranyloxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7437-55-0, 71612-25-4 | |

| Record name | 8-Geranyloxypsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7437-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthotoxol geranyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007437550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((3,7-dimethyl-2,6-octadienyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071612254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Geranyloxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7437-55-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | geranyloxypsoralen/8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

53 - 54 °C | |

| Record name | 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.